molecular formula C16H20N2O3S B11141571 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B11141571
M. Wt: 320.4 g/mol
InChI Key: ZMFJUFKCKGJWDE-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic amide derivative featuring two key structural motifs:

  • A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) group, which confers polarity and stability due to the sulfone moiety.
  • A 1-methylindole moiety, a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin receptors) and antimicrobial activity .

This compound’s structural uniqueness lies in the sulfone ring, which distinguishes it from other indole-containing propanamide derivatives.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C16H20N2O3S/c1-18-10-12(14-4-2-3-5-15(14)18)6-7-16(19)17-13-8-9-22(20,21)11-13/h2-5,10,13H,6-9,11H2,1H3,(H,17,19)

InChI Key

ZMFJUFKCKGJWDE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a compound that combines elements of tetrahydrothiophene and indole, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The key components include:

  • Tetrahydrothiophene : A sulfur-containing heterocyclic compound known for its diverse biological properties.
  • Indole : A bicyclic structure that is a critical component in many biologically active compounds.
PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂S
Molecular Weight265.34 g/mol
CAS Number13031-76-0
Density1.5 ± 0.1 g/cm³
Boiling Point382.0 ± 35.0 °C at 760 mmHg

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, such as:

  • Antimicrobial Activity : The presence of sulfur in tetrahydrothiophene enhances antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Indole derivatives have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Anticancer Properties : Indole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds containing indole structures have shown promise in inhibiting tumor growth in various cancer models.
  • Neuroprotective Effects : Research has indicated that certain indole-based compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Analgesic Activity : Some studies have reported that compounds similar to this compound exhibit analgesic effects, providing relief from pain without the side effects associated with traditional painkillers.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and inferred physicochemical properties:

Compound Name (or ID) Key Substituents/Modifications Molecular Weight Inferred Properties Source
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl, 1-methylindole ~350–400* High polarity (sulfone), moderate solubility, potential CNS activity due to indole -
V010-6993 3-(1-Methylindol-3-yl)-N-(3-methylbutyl)-3-[2-(trifluoromethyl)phenyl]propanamide 452.5 Lipophilic (CF₃ group), enhanced membrane permeability, potential antimicrobial activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-derived naphthalen-2-yl, tryptamine ethylamide ~400–420* Anti-inflammatory (NSAID-like), moderate lipophilicity, UV absorption (naphthalene)
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanamide Chlorobenzoyl, methanesulfonamide ~450–470* Enhanced stability (chlorine), potential COX inhibition, moderate solubility
V030-2890 3-(3,5-Dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]propanamide 451.57 Polar (morpholine), hydrogen-bonding capacity, potential kinase inhibition

*Estimated based on structural analogs.

Key Observations :

  • Polarity : The target compound’s sulfone group increases polarity compared to lipophilic analogs like V010-6993 (CF₃) and naproxen derivatives . This may enhance aqueous solubility but reduce blood-brain barrier penetration.
  • Bioactivity : Indole derivatives with aryl groups (e.g., naphthalene in ) often target inflammatory pathways, while trifluoromethylphenyl (V010-6993) and morpholine (V030-2890) groups suggest kinase or enzyme inhibition .
  • Synthetic Complexity : Sulfone incorporation (target compound) likely requires oxidation steps (e.g., tetrahydrothiophene to sulfone), contrasting with simpler amide couplings in naproxen-tryptamine hybrids .

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